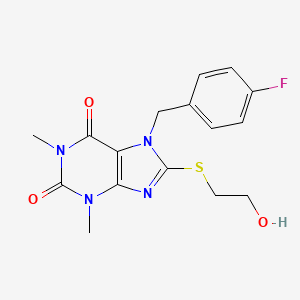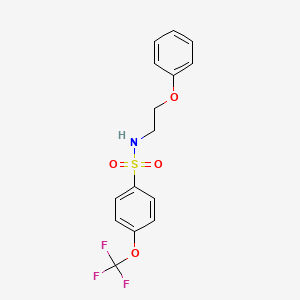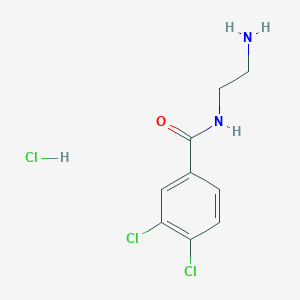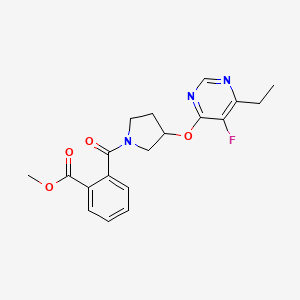
7-(4-fluorobenzyl)-8-((2-hydroxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "7-(4-fluorobenzyl)-8-((2-hydroxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione" is a derivative of the purine class of molecules, which are heterocyclic aromatic organic compounds. This particular derivative is characterized by the presence of a 4-fluorobenzyl group at the 7th position and a (2-hydroxyethyl)thio group at the 8th position of the purine backbone. The purine core itself is substituted with methyl groups at the 1st and 3rd positions. The compound is likely to have been designed for biological activity, given the common use of purine derivatives in medicinal chemistry.
Synthesis Analysis
While the specific synthesis of "7-(4-fluorobenzyl)-8-((2-hydroxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione" is not detailed in the provided papers, similar compounds have been synthesized and studied. For instance, a library of 69 derivatives of 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones was prepared and evaluated for their biological activity . These compounds were designed to improve water solubility and to target neurodegenerative diseases by acting on adenosine receptors and monoamine oxidases. The synthesis likely involved multiple steps, including the introduction of the benzyl group and the tetrahydropyrazine ring to the purine core, followed by functional group modifications to achieve the desired substitution pattern.
Molecular Structure Analysis
The molecular structure of purine derivatives is crucial for their interaction with biological targets. The presence of the 4-fluorobenzyl group may influence the compound's binding affinity to certain receptors or enzymes due to the electron-withdrawing nature of the fluorine atom, which can affect the electronic distribution in the benzyl ring. The (2-hydroxyethyl)thio group could potentially increase the molecule's solubility and introduce additional hydrogen bonding interactions. The overall tricyclic structure of related compounds has been shown to be effective in targeting multiple receptors, which is a desirable feature for the treatment of complex diseases like neurodegenerative disorders .
Chemical Reactions Analysis
The reactivity of purine derivatives can vary depending on the substituents present on the molecule. The fluorine atom on the benzyl group can make the adjacent carbon more susceptible to nucleophilic attack, potentially leading to further chemical transformations. The thioether linkage in the (2-hydroxyethyl)thio group may undergo oxidation to form sulfoxides or sulfones, altering the compound's chemical properties. Additionally, the methyl groups on the purine ring can be involved in various reactions, such as demethylation, depending on the conditions and the presence of specific enzymes or reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of "7-(4-fluorobenzyl)-8-((2-hydroxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione" would be influenced by its molecular structure. The compound is expected to have moderate water solubility due to the presence of the hydroxyethyl group, which can form hydrogen bonds with water molecules. The fluorine atom may contribute to the compound's lipophilicity, potentially affecting its ability to cross biological membranes. The melting point, boiling point, and stability of the compound would depend on the intermolecular forces present, such as hydrogen bonding, van der Waals forces, and dipole-dipole interactions. The compound's spectroscopic properties, including NMR and mass spectrometry, would be determined by its structural features and could be used for its identification and purity assessment .
The provided papers do not include case studies or detailed studies on the specific compound . However, the information from the papers suggests that similar purine derivatives have been synthesized and evaluated for their potential as multitarget drugs for neurodegenerative diseases, indicating the relevance of this class of compounds in medicinal chemistry .
科学的研究の応用
Multitarget Drugs for Neurodegenerative Diseases
A study on 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, which are chemically related to the specified compound, highlights their design as tricyclic xanthine derivatives to improve water solubility. These compounds, evaluated for their affinity at adenosine receptor subtypes and ability to inhibit monoamine oxidases (MAO), have been identified as potent dual-target-directed A1/A2A adenosine receptor antagonists. Some showed triple-target inhibition, suggesting potential advantages for the symptomatic as well as disease-modifying treatment of neurodegenerative diseases over single-target therapeutics. These findings indicate a promising avenue for the use of such compounds in preclinical studies for neurodegenerative conditions (Brunschweiger et al., 2014).
Mixed Ligand-Metal Complexes
Another research application involves the synthesis and study of new mixed ligand-metal complexes of 1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione, which share a core structural resemblance to the compound . This study focused on the coordination of these compounds with metal ions like Co(II), Ni(II), Cu(II), Zn(II), and Cd(II), using ligands such as SCN and OCN ions. The characterization of these complexes through UV-Visible and infrared spectroscopy, elemental analyses, magnetic susceptibility, and conductivity measurements suggests the potential of these compounds in developing novel materials with specific magnetic, optical, or catalytic properties (Shaker, 2011).
特性
IUPAC Name |
7-[(4-fluorophenyl)methyl]-8-(2-hydroxyethylsulfanyl)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O3S/c1-19-13-12(14(23)20(2)16(19)24)21(15(18-13)25-8-7-22)9-10-3-5-11(17)6-4-10/h3-6,22H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHIFBGBFRZXSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCCO)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-fluorobenzyl)-8-((2-hydroxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylate](/img/structure/B3009855.png)



![1-[6-(3-nitrophenyl)-3-phenyl-5-propionyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one](/img/structure/B3009859.png)

![(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(4-iodophenyl)methanone](/img/structure/B3009862.png)
![(Z)-ethyl 2-((2-bromobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3009866.png)
![(E)-4-(Dimethylamino)-N-[(1-methyl-4-piperidin-1-ylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B3009867.png)

![4-[(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)methyl]-N-[4-(methylthio)benzyl]benzamide](/img/structure/B3009871.png)
![2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3009873.png)

![Ethyl 4-[(tert-butoxycarbonyl)amino]pyrrole-2-carboxylate](/img/structure/B3009877.png)